Clindamycin-13C,D3 Hydrochloride

Description

Significance of Isotopic Enrichment (¹³C, ²H) in Drug Discovery and Development Methodologies

Isotopic enrichment with carbon-13 (¹³C) and deuterium (B1214612) (²H, or D) offers significant advantages in drug discovery and development. The use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. researchgate.netnih.gov

Carbon-13 (¹³C) Labeling: ¹³C-labeled compounds are considered the gold standard for internal standards in quantitative LC-MS/MS assays. nih.gov Because the mass difference between ¹²C and ¹³C is relatively small, ¹³C-labeled standards co-elute almost perfectly with the unlabeled analyte during chromatography. researchgate.net This co-elution ensures that any variations during sample preparation or ionization in the mass spectrometer (ion suppression or enhancement) affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification. researchgate.net Furthermore, ¹³C labeling enhances NMR signals, which aids in the structural identification of unknown metabolites. nih.gov

Deuterium (²H) Labeling: Deuterium labeling is another common strategy. However, substituting hydrogen with deuterium can sometimes lead to a phenomenon known as the "isotope effect," where the C-D bond is stronger than the C-H bond. researchgate.net This can cause the deuterated standard to elute slightly earlier than the unlabeled analyte in reversed-phase chromatography, a potential drawback if chromatographic resolution is not optimal. researchgate.net Despite this, deuterium labeling is a widely used and effective method for creating internal standards. nih.gov The replacement of protons with deuterons can also simplify NMR spectra and reduce relaxation rates, which is beneficial for studying the structure and dynamics of large molecules.

The strategic use of both ¹³C and ²H labeling allows researchers to conduct sophisticated studies, such as investigating drug metabolism, identifying drug targets, and performing pharmacokinetic analyses with high confidence. nih.govnih.gov

Overview of Clindamycin (B1669177) as a Chemical Entity in Lincosamide Antibiotics for Research Context

Clindamycin is a semi-synthetic antibiotic derived from lincomycin (B1675468), a naturally occurring member of the lincosamide class. nih.govbohrium.com It was first synthesized in 1970. cymitquimica.com Lincosamides are characterized by a specific chemical structure composed of an amino acid and a sugar moiety. bohrium.com Clindamycin is generally more potent than its parent compound, lincomycin, particularly against anaerobic bacteria. bohrium.comresearchgate.netnih.gov

The mechanism of action for clindamycin involves the inhibition of bacterial protein synthesis. researchgate.netsigmaaldrich.com It binds to the 50S subunit of the bacterial ribosome, interfering with the formation of peptide bonds and thereby halting bacterial growth. bohrium.comsigmaaldrich.comnih.gov This action makes it effective against a range of Gram-positive bacteria and some protozoans. researchgate.net In research settings, clindamycin is used to study bacterial infections, mechanisms of antibiotic resistance, and bacterial protein synthesis. sigmaaldrich.com

| Property | Value |

| Chemical Class | Lincosamide Antibiotic nih.govresearchgate.net |

| Parent Compound | Lincomycin nih.govbohrium.com |

| Mechanism of Action | Inhibits protein synthesis by binding to the 50S ribosomal subunit bohrium.comsigmaaldrich.comnih.gov |

| Primary Activity | Bacteriostatic, can be bactericidal at high concentrations researchgate.netnih.gov |

| Spectrum | Anaerobic bacteria, Gram-positive cocci researchgate.net |

Rationale for Deuterium and Carbon-13 Labeling of Clindamycin for Mechanistic and Analytical Investigations

The labeling of clindamycin with stable isotopes like carbon-13 and deuterium to create Clindamycin-13C,D3 Hydrochloride serves a critical purpose in scientific research, primarily for use as an internal standard in quantitative bioanalysis. lgcstandards.com

When researchers need to measure the concentration of clindamycin in biological samples such as plasma or tissue, they use techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). To ensure the accuracy of these measurements, an internal standard is added to the sample. The ideal internal standard is a compound that is chemically almost identical to the analyte (clindamycin) but has a different mass so that the instrument can distinguish between them.

Clindamycin-13C,D3 Hydrochloride fulfills this role perfectly. lgcstandards.com The incorporation of one carbon-13 atom and three deuterium atoms increases the molecular weight of the molecule, allowing it to be differentiated from unlabeled clindamycin by a mass spectrometer. lgcstandards.com Because it is structurally identical to the natural compound, it behaves in the same way during sample extraction, cleanup, and chromatographic separation, thus compensating for any potential sample loss or variability in the analytical process. researchgate.net This leads to more reliable and reproducible quantification of clindamycin in research studies investigating its pharmacokinetics, metabolism, and presence in biological matrices.

| Labeled Compound | Isotopic Labels | Primary Application |

| Clindamycin-13C,D3 Hydrochloride | ¹³C, ²H (Deuterium) | Internal standard for quantification of clindamycin by GC- or LC-MS lgcstandards.com |

Properties

Molecular Formula |

C18H34Cl2N2O5S |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

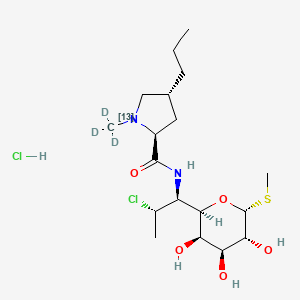

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuterio(113C)methyl)pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1/i3+1D3; |

InChI Key |

AUODDLQVRAJAJM-QBUBXJGKSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC.Cl |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Clindamycin 13c,d3 Hydrochloride

Strategies for Site-Specific Carbon-13 Labeling in Complex Organic Molecules

The site-specific introduction of carbon-13 into complex organic molecules like clindamycin (B1669177) is a key challenge, often addressed through chemical or biosynthetic strategies. nih.gov While total chemical synthesis can provide a route for isotopic labeling, for intricate molecules with multiple functional groups and stereocenters, a semi-synthetic or biosynthetic approach is often more efficient. nih.gov

One common strategy involves the use of specifically labeled precursors in a synthetic pathway. For instance, in the synthesis of other complex molecules like linoleic acids, 13C-labeled bromo-alkyne fragments have been used as a labeling source to reduce the number of synthetic steps. nih.gov For antibiotics, biosynthetic approaches have been developed where microorganisms are fed with 13C-labeled substrates, such as 1-13C-L-cysteine, to incorporate the isotope into the final molecule. acs.org This method has proven effective for producing labeled penicillin and cephalosporin (B10832234) precursors on a milligram scale. acs.org Another approach uses site-selectively 13C-enriched erythrose as a carbon source in bacterial expression systems, which can lead to more selective and higher levels of 13C incorporation in certain amino acid side chains compared to using labeled glucose. nih.gov

Table 1: Strategies for Site-Specific Isotope Labeling

| Methodology | Precursor Example | Application | Key Findings |

|---|---|---|---|

| Biosynthesis | 1-13C-L-cysteine | Labeling β-lactam antibiotics | Achieved high isotope incorporation and milligram-scale yields for penicillin G and cefotaxime. acs.org |

| Chemical Synthesis | 13CBr4 (to form 13C-labeled alkyne) | Labeling fatty acids (Linoleic Acid) | Reduced the number of steps compared to previous fatty acid 13C labeling approaches. nih.gov |

| Biosynthesis | Site-selectively 13C-enriched erythrose | Labeling amino acid side chains in proteins | Resulted in more selective labeling and doubled the 13C incorporation for tryptophan compared to glucose-based methods. nih.gov |

| Stable Isotope Metabolomics | Various 13C-labeled carbon sources (e.g., glucose, amino acids) | Tracing carbon metabolism in soil | Showed that the 13C labeling of metabolites occurred at different rates depending on the solubility of the carbon source. osti.gov |

Methodologies for Deuterium (B1214612) Incorporation into Clindamycin Scaffolds

The incorporation of deuterium into organic molecules can be achieved through various H-D exchange reactions. A common and cost-effective deuterium source is deuterium oxide (D₂O). mdpi.comgoogle.com Transition metal catalysts, such as palladium on carbon (Pd/C), are frequently employed to facilitate these exchange reactions. mdpi.com For example, a Pd/C-Al-D₂O system has been shown to be effective for the selective H-D exchange in various compounds. The proposed mechanism involves the adsorption of the compound onto the palladium surface, cleavage of a C-H bond, insertion of deuterium, and subsequent desorption of the deuterated product. mdpi.com

Other methods include the use of D₂ gas, which can be expensive, or a mixture of H₂/D₂O. mdpi.com Ionic liquids have also been explored as a medium for H-D exchange, offering a potentially green and efficient alternative. google.com In the context of clindamycin, the three deuterium atoms in Clindamycin-13C,D3 Hydrochloride are typically located on the N-methyl group. This specific labeling would be achieved by using a deuterated methylating agent during the synthesis. The selection of the appropriate deuteration method is crucial to achieve high levels of deuterium incorporation at specific sites without compromising the integrity of the complex clindamycin structure. mdpi.com

Derivatization Pathways and Isotopic Enrichment Processes for Clindamycin-13C,D3

Clindamycin is a semi-synthetic antibiotic produced by the 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin (B1675468). fda.gov The synthesis of Clindamycin-13C,D3 Hydrochloride would follow this established pathway but would utilize precursors already containing the stable isotopes.

Preparation of Labeled Precursors : This is the most critical step. A precursor to the propylproline moiety of clindamycin would need to be synthesized with a ¹³C label at the desired position. Simultaneously, a deuterated methyl source (e.g., CD₃I) would be prepared for the introduction of the trideuteromethyl group.

Synthesis of Labeled Lincomycin Analogue : The labeled precursors are incorporated into the synthesis of a lincomycin analogue.

Chlorination : The labeled lincomycin analogue undergoes chlorination to replace the 7(R)-hydroxyl group with a 7(S)-chloro group, yielding the labeled clindamycin base. google.com

Salt Formation : The resulting clindamycin-13C,D3 free base is reacted with hydrochloric acid in a suitable solvent system, such as acetone, to crystallize and form Clindamycin-13C,D3 Hydrochloride. google.com

Isotopic enrichment is the process of increasing the percentage of a specific isotope in a sample. During synthesis, it is crucial to maximize the incorporation of the ¹³C and deuterium labels into the final product. Techniques like NMR spectroscopy are used to quantify the level of isotopic enrichment. nih.gov For example, studies on other biological molecules have shown that it's possible to achieve high levels of labeling, such as a 45.3% ¹³C-enrichment at a specific carbon position. nih.gov Achieving high purity of the desired isotopologue (the molecule with the specific isotopic composition) is essential for its intended use as an analytical standard.

Purification and Isolation Techniques for Isotopically Enriched Clindamycin Derivatives

After synthesis, the isotopically enriched Clindamycin-13C,D3 Hydrochloride must be purified to remove unreacted starting materials, non-labeled clindamycin, and other impurities. High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for this purpose.

Developed methods for the analysis and purification of clindamycin phosphate, a related compound, provide a strong basis for purifying the labeled analogue. usp.orgusp.org A common method utilizes a reversed-phase C8 column with a gradient elution system. usp.orgusp.org The mobile phase composition is gradually changed over the course of the analysis to effectively separate the target compound from impurities. Detection is typically performed using a UV detector at a wavelength of around 205 nm. usp.org The purity of the final product is critical, with target purities often exceeding 98%.

Table 2: Example HPLC Purification Parameters for Clindamycin Derivatives

| Parameter | Specification | Reference |

|---|---|---|

| Column | Eclipse XDB C8 (250 x 4.6) mm, 5 µm | usp.orgusp.org |

| Column Temperature | 40°C | usp.orgusp.org |

| Flow Rate | 1.0 mL/min | usp.orgusp.org |

| Detection | UV at 205 nm | usp.orgusp.org |

| Mobile Phase | Gradient Flow | usp.orgusp.org |

Considerations for Scalable Synthesis of Labeled Analogues for Research Applications

Scaling up the synthesis of isotopically labeled compounds like Clindamycin-13C,D3 Hydrochloride from laboratory-scale to preparative or industrial-scale presents several challenges. The primary considerations include the cost and availability of the isotopically labeled starting materials, which are significantly more expensive than their unlabeled counterparts.

Advanced Spectroscopic and Chromatographic Characterization of Clindamycin 13c,d3 Hydrochloride

High-Resolution Mass Spectrometry for Isotopic Purity and Isomer Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds like Clindamycin-13C,D3 Hydrochloride. Its ability to measure mass-to-charge ratios with high accuracy allows for the unambiguous determination of the elemental composition and the verification of successful isotope incorporation.

The primary objective of HRMS analysis in this context is to confirm the presence of the ¹³C and ³H (D) isotopes and to quantify the isotopic purity of the compound. This involves comparing the mass spectrum of the labeled compound with its unlabeled counterpart. The mass shift observed in the molecular ion peak directly corresponds to the number of incorporated isotopes. For Clindamycin-13C,D3 Hydrochloride, a significant increase in the molecular weight is expected compared to the unlabeled clindamycin (B1669177).

Isotopic purity is a critical parameter, as the presence of unlabeled or partially labeled species can compromise the accuracy of quantitative assays where it is used as an internal standard. HRMS can differentiate between the desired fully labeled compound and any potential isotopic variants, providing a detailed isotopic distribution profile.

Furthermore, HRMS plays a crucial role in isomer characterization. Clindamycin has several stereoisomers, and it is essential to ensure that the isotopic labeling process has not induced any isomeric changes. By coupling HRMS with chromatographic separation techniques (LC-HRMS), it is possible to separate and identify different isomers based on their distinct fragmentation patterns and retention times.

Table 1: Theoretical and Observed Mass Data for Clindamycin-13C,D3 Hydrochloride

| Parameter | Theoretical Value | Observed Value (Typical) |

| Molecular Formula | C₁₇¹³CH₃₀D₃ClN₂O₅S · HCl | - |

| Monoisotopic Mass (Free Base) | 428.21... amu | Matches theoretical within ppm accuracy |

| Isotopic Purity | >98% | Typically ≥99% for d1-d3 forms |

Note: The exact observed mass would be determined from the specific HRMS instrument and experimental conditions.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²H NMR) for Structural Elucidation of Labeled Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly powerful for characterizing isotopically labeled compounds. nih.gov A combination of ¹H, ¹³C, and ²H NMR experiments provides a comprehensive picture of the molecular structure and confirms the specific sites of isotopic labeling in Clindamycin-13C,D3 Hydrochloride.

¹H NMR (Proton NMR) is used to analyze the hydrogen atoms in the molecule. In the case of Clindamycin-13C,D3 Hydrochloride, the ¹H NMR spectrum would show the absence of signals corresponding to the protons that have been replaced by deuterium (B1214612). The integration of the remaining proton signals can be used to confirm the D:H ratio.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The incorporation of a ¹³C atom at a specific position will result in a significantly enhanced signal at that carbon's chemical shift. This allows for the unambiguous confirmation of the location of the carbon-13 label.

²H NMR (Deuterium NMR) directly detects the deuterium nuclei. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This provides definitive proof of the location of the deuterium labels. The use of specific isotopic labeling can simplify complex NMR spectra and aid in resonance assignment. nih.gov

Table 2: Expected NMR Chemical Shift Changes in Clindamycin-13C,D3 Hydrochloride

| Nucleus | Labeled Position | Expected Observation |

| ¹H | N-methyl group | Disappearance or significant reduction of the N-methyl proton signal. |

| ¹³C | Specific carbon in the pyrrolidine (B122466) ring | Enhancement of the signal at the corresponding chemical shift. |

| ²H | N-methyl group | A distinct signal in the deuterium NMR spectrum at the chemical shift of the N-methyl group. |

Chromatographic Purity Assessment via Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a high-resolution separation technique used to assess the purity of pharmaceutical compounds and to separate them from any related impurities. usp.orgnih.gov For Clindamycin-13C,D3 Hydrochloride, UHPLC is employed to determine its chromatographic purity and to ensure the absence of any process-related impurities or degradation products.

A typical UHPLC method for clindamycin analysis involves a reversed-phase column, often a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using a UV detector or a mass spectrometer (LC-MS). usp.orgnih.gov

The high efficiency of UHPLC allows for the separation of clindamycin from its known impurities, such as 7-epiclincosamycin and lincomycin (B1675468). usp.org The method is validated for parameters like specificity, linearity, accuracy, and precision to ensure reliable and accurate purity assessment. usp.org A high-purity profile is crucial for the intended use of Clindamycin-13C,D3 Hydrochloride as an internal standard. lgcstandards.com

Table 3: Typical UHPLC Method Parameters for Clindamycin Analysis

| Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) nih.gov |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol usp.orgnih.gov |

| Flow Rate | ~0.2-0.5 mL/min |

| Detection | UV at ~210 nm or Mass Spectrometry usp.org |

| Column Temperature | Controlled, e.g., 40°C |

Advanced Vibrational Spectroscopy Applications for Isotope-Induced Spectral Shifts (e.g., Raman Deuterium Stable Isotope Probing)

Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, offer a non-destructive means to probe the molecular structure and isotopic composition of Clindamycin-13C,D3 Hydrochloride. wikipedia.org The introduction of heavier isotopes like ¹³C and deuterium induces noticeable shifts in the vibrational frequencies of the molecule, which can be detected by Raman spectroscopy. nih.gov This phenomenon is known as an isotopic redshift.

Raman Deuterium Stable Isotope Probing (Raman-SIP) is a particularly relevant application. nih.gov The C-D (carbon-deuterium) stretching vibrations appear in a region of the Raman spectrum (around 2100-2300 cm⁻¹) that is typically free from other vibrational modes, providing a clear and unambiguous signature of deuterium incorporation. researchgate.netnih.gov The intensity of the C-D peak can be correlated with the degree of deuteration.

These isotope-induced spectral shifts provide a "structural fingerprint" that can be used to confirm the identity and isotopic labeling of the compound. wikipedia.orgnih.gov While less common for routine characterization than MS and NMR, advanced vibrational spectroscopy techniques can provide complementary structural information and are particularly useful in specialized research applications. rsc.orgacs.orgmdpi.comresearchgate.net

Table 4: Expected Raman Spectral Shifts in Clindamycin-13C,D3 Hydrochloride

| Vibrational Mode | Unlabeled Wavenumber (cm⁻¹) | Labeled Wavenumber (cm⁻¹) | Expected Shift |

| C-H stretch (N-methyl) | ~2800-3000 | - | Disappearance of C-H stretch |

| C-D stretch (N-methyl) | - | ~2100-2200 | Appearance of new C-D band |

| ¹²C-N stretch | Varies | Lower frequency | Isotopic redshift |

Applications of Clindamycin 13c,d3 Hydrochloride in Quantitative Analytical Method Development

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Bioanalytical Chemistry

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique renowned for its high accuracy and precision in quantifying analytes within complex biological matrices. ontosight.ai The fundamental principle of SIDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte, such as Clindamycin-13C,D3 Hydrochloride, to a sample. This labeled compound, often referred to as an internal standard (IS), is chemically identical to the analyte of interest (the "unlabeled" compound) but possesses a different mass due to the incorporation of heavy isotopes like carbon-13 (¹³C) and deuterium (B1214612) (D). nih.govwikipedia.org

Once the SIL internal standard is introduced into the sample, it undergoes the exact same sample preparation, chromatographic separation, and ionization processes as the endogenous analyte. nih.gov Because the SIL IS and the analyte behave almost identically throughout the analytical procedure, any variations or losses that occur during these steps will affect both compounds proportionally.

Mass spectrometry is then used to differentiate and measure the distinct signals from the unlabeled analyte and the labeled internal standard based on their mass-to-charge (m/z) ratios. ontosight.ai The concentration of the analyte in the original sample is then determined by calculating the ratio of the response of the native analyte to that of the known amount of the added internal standard. nih.gov This ratiometric measurement is the cornerstone of SIDMS and is what confers its high precision, as it effectively cancels out variability introduced during sample handling and analysis. wikipedia.org The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, providing the highest possible analytical specificity. nih.govnih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays Employing Clindamycin-13C,D3 Hydrochloride as an Internal Standard

The development of robust and reliable bioanalytical methods is paramount for accurate drug quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this purpose due to its superior sensitivity and specificity. japsonline.com The use of a stable isotope-labeled internal standard like Clindamycin-13C,D3 Hydrochloride is integral to the development and validation of these assays. medchemexpress.comscbt.com

Optimization of Sample Preparation Techniques in Biological Matrices for Enhanced Analytical Precision

Biological matrices such as plasma, serum, and tissue homogenates are inherently complex and contain numerous endogenous components that can interfere with the analysis of a target analyte. nih.govchromatographyonline.com Therefore, effective sample preparation is a critical step to remove these interferences and enrich the analyte of interest, thereby improving analytical precision and accuracy. nih.gov Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com

The incorporation of Clindamycin-13C,D3 Hydrochloride at the very beginning of the sample preparation process is crucial. Because it is chemically identical to clindamycin (B1669177), it will experience the same extraction efficiency and potential for loss as the analyte. nih.gov By monitoring the recovery of the labeled internal standard, analysts can correct for any variability in the sample preparation process, leading to more precise and accurate quantification of clindamycin in the sample. nih.gov The goal is to develop a procedure that is not only efficient in removing interfering substances but also reproducible and practical for the intended application. nih.gov

Evaluation of Matrix Effects and Ion Suppression Using Labeled Standards

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS analysis of biological samples. chromatographyonline.com Ion suppression occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal and inaccurate quantification. chromatographyonline.comresearchgate.net

Clindamycin-13C,D3 Hydrochloride plays a pivotal role in mitigating and correcting for these matrix effects. researchgate.net Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to clindamycin, it will experience the same degree of ion suppression or enhancement. nih.gov Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects. This ability to compensate for unpredictable variations in ionization efficiency is a key advantage of using a stable isotope-labeled internal standard and is essential for developing rugged and reliable LC-MS/MS methods. researchgate.netnih.gov Studies have shown that ¹³C-labeled internal standards are particularly effective at compensating for ion suppression. researchgate.net

Method Validation Parameters: Linearity, Accuracy, Precision, and Limits of Quantification in Research Settings

Before an LC-MS/MS method can be used for sample analysis in a research setting, it must undergo a rigorous validation process to demonstrate its reliability. resolian.com Key validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). resolian.comyoutube.com

Linearity establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. resolian.com A calibration curve is generated by analyzing a series of standards with known concentrations, and the linearity is typically assessed by the correlation coefficient (r²) of the regression line. researchgate.netresearchgate.net

Accuracy refers to the closeness of the measured concentration to the true concentration. resolian.com It is typically assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percent relative error (%RE). nih.gov

Precision measures the degree of agreement among multiple measurements of the same sample. resolian.com It is evaluated at both the intra-day (within a single run) and inter-day (between different runs) levels and is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). nih.govnih.gov

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. youtube.com

The use of Clindamycin-13C,D3 Hydrochloride as an internal standard is fundamental to achieving the stringent acceptance criteria for these validation parameters. Research studies have successfully developed and validated LC-MS/MS methods for clindamycin in various biological matrices, demonstrating excellent linearity, accuracy, and precision. nih.govnih.gov

Below is an example of method validation parameters from a study quantifying clindamycin in human plasma:

| Validation Parameter | Concentration (µg/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%RE) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%RE) |

| LLOQ | 0.0500 | 13.7 | 4.58 | 8.32 | -10.8 |

| QC Low | 0.150 | 5.13 | -4.34 | 4.35 | -4.17 |

| QC Medium | 1.50 | 5.48 | 2.11 | 4.98 | -6.22 |

| QC High | 15.0 | 6.21 | -2.15 | 6.99 | -5.43 |

| ULOQ | 20.0 | 5.89 | 1.23 | 5.76 | -4.89 |

| Data adapted from a published study. nih.gov |

Application in Standard Reference Material Development for Clindamycin Quantification

Standard Reference Materials (SRMs) are highly characterized materials with certified property values, used to ensure the accuracy and comparability of measurements across different laboratories and analytical methods. In the context of clindamycin quantification, an SRM for clindamycin would be a material with a precisely known concentration of the antibiotic.

The development and certification of such SRMs rely on definitive methods that provide the highest level of accuracy. Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary or definitive method for this purpose. nih.govresearchgate.net In this application, Clindamycin-13C,D3 Hydrochloride would be used as the internal standard in an IDMS protocol to assign a certified concentration value to the SRM. The use of a stable isotope-labeled internal standard is crucial for achieving the low measurement uncertainty required for a reference material. researchgate.net These certified reference materials are then used by other laboratories to calibrate their instruments and validate their own analytical methods for clindamycin measurement, ensuring the reliability and traceability of their results. nih.gov

Molecular and Cellular Mechanistic Investigations Utilizing Clindamycin 13c,d3 Hydrochloride As a Tracer

Elucidation of Molecular Binding Interactions with Ribosomal Subunits: In Vitro Approaches

Clindamycin (B1669177) exerts its bacteriostatic effect by inhibiting protein synthesis. medchemexpress.commedchemexpress.com This is achieved through its interaction with the 50S ribosomal subunit of bacteria. nih.govmdpi.com The use of labeled clindamycin has been instrumental in delineating the specifics of this binding.

Chemical footprinting experiments have revealed that clindamycin protects specific nucleotides within the peptidyl transferase center (PTC) of the ribosome from chemical probes. nih.gov Specifically, nucleotides A2451 and A2602 in the A-site and G2505 in the P-site are shielded by clindamycin, indicating these as key interaction points. nih.gov Additionally, protections at A2058 and A2059, near the entrance of the peptide exit tunnel, have been observed. nih.gov

A primary mechanism of resistance to clindamycin involves the enzymatic methylation of the 23S rRNA, a component of the 50S ribosomal subunit. medchemexpress.commedchemexpress.com This modification reduces the binding affinity of the drug to its target.

The erm genes encode for methyltransferases that specifically methylate an adenine (B156593) residue (A2058) within the 23S rRNA. mdpi.com This methylation prevents clindamycin from effectively binding to the ribosome, thereby rendering the antibiotic ineffective. Another resistance mechanism involves the cfr gene, which encodes an RNA methyltransferase that targets nucleotide A2503 in the 23S rRNA. nih.gov This modification also leads to decreased drug binding. nih.gov The use of isotopically labeled clindamycin can help to quantify the decrease in binding affinity in the presence of these resistance-conferring methylations.

Table 1: Key Ribosomal Nucleotides Involved in Clindamycin Binding and Resistance

| Nucleotide | Location | Role in Clindamycin Interaction | Impact of Methylation |

| A2058 | 23S rRNA | Binding site | Decreased binding affinity (erm-mediated) |

| A2059 | 23S rRNA | Binding site | |

| A2451 | 23S rRNA (A-site) | Binding site | |

| G2505 | 23S rRNA (P-site) | Binding site | |

| A2503 | 23S rRNA | Binding site | Decreased binding affinity (cfr-mediated) |

| A2602 | 23S rRNA (A-site) | Binding site |

This table summarizes the key nucleotides within the bacterial ribosome that interact with clindamycin and how their modification can lead to resistance.

The binding of clindamycin to the ribosome is a dynamic process. Kinetic analyses have shown that clindamycin initially forms an encounter complex which then isomerizes to a more stable, tighter complex. nih.gov While initial binding primarily impacts the A-site, the subsequent isomerization suggests a shift in the drug's position towards the P-site. nih.gov

Structural studies suggest that clindamycin's binding can induce conformational changes in the ribosome. mdpi.com For instance, the binding of clindamycin is proposed to alter the positioning of nucleotide U2506. mdpi.com Utilizing labeled clindamycin in conjunction with advanced structural biology techniques like cryo-electron microscopy can provide high-resolution insights into these conformational shifts, furthering our understanding of how the drug inhibits ribosomal function.

Investigating Cellular Permeation and Intracellular Distribution in Bacterial Models Using Isotopic Tracers

For an antibiotic to be effective, it must first permeate the bacterial cell wall and membrane to reach its intracellular target. Isotopic tracers like Clindamycin-13C,D3 Hydrochloride are invaluable for studying these processes.

Studies have shown that clindamycin can accumulate within phagocytic cells, suggesting it can effectively cross eukaryotic cell membranes. nih.govscilit.com While these studies primarily focus on host cells, the principles of using labeled compounds to track uptake can be applied to bacterial models. By exposing bacteria to labeled clindamycin and subsequently analyzing the cellular components, researchers can quantify the extent of drug penetration and its intracellular concentration.

The intracellular distribution of clindamycin is also a critical factor. In phagocytes, lincosamides have been found in both the cytosol and lysosomes. scilit.com In bacterial cells, it is crucial to determine if clindamycin is localized to specific subcellular compartments, which could influence its efficacy. Isotopic tracing, coupled with cell fractionation and mass spectrometry, can map the intracellular journey of clindamycin.

Tracing Metabolic Pathways of Clindamycin at a Sub-Cellular Level in Non-Mammalian Systems

While clindamycin is primarily known for its direct inhibition of protein synthesis, it is also subject to metabolic processes within the cell. Understanding these metabolic pathways is essential, as they can lead to the inactivation of the drug. The use of stable isotope-labeled tracers is a cornerstone of metabolic research, allowing for the tracking of labeled atoms through various biochemical reactions. nih.gov

In non-mammalian systems, such as bacteria, labeled clindamycin can be used to identify and quantify its metabolic products. By incubating bacteria with Clindamycin-13C,D3 Hydrochloride and analyzing the intracellular and extracellular metabolites using mass spectrometry, researchers can elucidate the enzymatic reactions that modify the drug. This approach can reveal novel detoxification pathways that contribute to bacterial survival in the presence of the antibiotic.

Understanding Molecular Basis of Bacterial Resistance Mechanisms Through Isotopic Labeling Studies

Bacterial resistance to clindamycin is a significant clinical challenge. nih.gov Beyond the target-site modifications discussed earlier, other resistance mechanisms include enzymatic inactivation and active efflux of the drug. Isotopic labeling provides a powerful means to investigate these phenomena at a molecular level.

For instance, lincosamide nucleotidyltransferases are enzymes that can inactivate clindamycin. mdpi.com By using labeled clindamycin, it is possible to track the transfer of a nucleotide monophosphate to the drug, confirming the mechanism of inactivation and allowing for the characterization of the enzymes involved. Similarly, efflux pumps that actively transport clindamycin out of the bacterial cell can be studied by monitoring the movement of the labeled drug across the cell membrane.

The development of rapid and accurate methods to determine antibiotic susceptibility is a major goal in clinical microbiology. Isotopic labeling can be used to identify biomarkers associated with susceptibility or resistance.

When bacteria are grown in the presence of a labeled substrate, the isotopes are incorporated into their metabolic networks. In susceptible bacteria, the presence of clindamycin will disrupt protein synthesis and alter metabolic fluxes, leading to a distinct labeling pattern in various metabolites compared to untreated cells. In resistant bacteria, the metabolic profile may be less affected by the drug. By comparing the isotopic enrichment in specific metabolites between susceptible and resistant strains treated with labeled clindamycin, it may be possible to identify metabolic biomarkers that can predict the resistance phenotype. The D-test is a common phenotypic method used to detect inducible clindamycin resistance in staphylococci. nih.govnih.gov

Table 2: Phenotypic and Genotypic Markers of Clindamycin Resistance

| Resistance Mechanism | Phenotype | Genotypic Marker | Method of Detection |

| Target Site Modification | Inducible Resistance | erm genes | D-test, PCR nih.gov |

| Target Site Modification | Constitutive Resistance | erm genes | Disk Diffusion, MIC testing nih.gov |

| Target Site Modification | Resistance | cfr gene | PCR, Sequencing nih.gov |

| Efflux | MS Phenotype | msrA gene | PCR nih.gov |

This table outlines common resistance mechanisms to clindamycin, their resulting phenotypes, the associated genetic markers, and methods for their detection.

Molecular Alterations in Ribosomal Binding Sites and Efflux Pumps Characterized by Isotope-Enabled Techniques

The emergence of antibiotic resistance necessitates a deeper understanding of the molecular mechanisms that bacteria employ to evade the effects of antimicrobial agents like clindamycin. The use of stable isotope-labeled compounds, such as Clindamycin-13C,D3 Hydrochloride, has become a pivotal strategy in these mechanistic investigations. This isotopically enriched version of clindamycin serves as a powerful tracer in advanced analytical techniques, particularly mass spectrometry, allowing for precise quantification and tracking of the antibiotic within complex biological systems. cphi-online.comlgcstandards.comschd-shimadzu.com This approach enables researchers to dissect the subtle yet critical molecular changes that confer resistance, specifically focusing on alterations at the drug's primary target—the ribosome—and the function of bacterial efflux pumps.

Clindamycin functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. nih.gov Resistance can arise from modifications to this binding site, which reduce the drug's affinity. One of the key advantages of using Clindamycin-13C,D3 Hydrochloride is in quantitative proteomics, a technique used to compare the protein composition of different cell populations. By employing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in conjunction with the labeled antibiotic, researchers can cultivate clindamycin-susceptible and clindamycin-resistant bacterial strains in media containing "light" (normal) and "heavy" (isotope-labeled) amino acids, respectively.

Upon treatment with Clindamycin-13C,D3 Hydrochloride, the ribosomal proteins from both bacterial populations can be isolated, combined, and analyzed using mass spectrometry. nih.govnih.gov This method allows for the precise quantification of individual ribosomal proteins. A change in the abundance of specific ribosomal proteins in the resistant strain compared to the susceptible strain can indicate structural alterations in the ribosome that affect clindamycin binding. For instance, a decrease in the expression of a protein crucial for maintaining the conformational integrity of the clindamycin binding pocket could be a mechanism of resistance. The distinct mass signature of Clindamycin-13C,D3 Hydrochloride ensures that the detected molecule is unequivocally the administered drug, eliminating ambiguity from metabolic byproducts.

The data below illustrates hypothetical findings from such a quantitative proteomic experiment, comparing a susceptible Staphylococcus aureus strain to a resistant strain.

**Interactive Data Table 1: Quantitative Proteomic Analysis of Ribosomal Proteins in *S. aureus***

| Ribosomal Protein | Fold Change in Resistant Strain | p-value | Putative Function in Binding Site |

|---|---|---|---|

| L22 | -2.5 | 0.008 | Stabilizes 23S rRNA conformation |

| L4 | -1.8 | 0.021 | Forms part of the peptide exit tunnel wall |

| L28 | 1.2 | 0.345 | Distal to binding site |

| L16 | -3.1 | 0.002 | Contributes to peptidyl transferase center |

These illustrative results suggest that the resistant strain exhibits significantly lower levels of proteins L22, L4, and L16. Such alterations could disrupt the precise architecture of the clindamycin binding site on the 23S rRNA, thereby reducing the antibiotic's efficacy.

Another prevalent mechanism of resistance is the active removal of the antibiotic from the bacterial cell by efflux pumps. youtube.com Characterizing the activity of these pumps is crucial for understanding resistance profiles. Isotope-enabled techniques using Clindamycin-13C,D3 Hydrochloride provide a direct and quantitative measure of efflux pump efficiency. nih.govmdpi.com In a typical assay, bacterial cells are loaded with the labeled antibiotic. The extracellular medium is then sampled over time and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of extruded Clindamycin-13C,D3 Hydrochloride. oup.comnih.gov

By comparing the efflux rate in susceptible strains versus resistant strains that overexpress specific efflux pumps (e.g., those encoded by mef or mre family genes), a clear picture of the pump's contribution to resistance can be established. The stability and unique mass of the isotope-labeled clindamycin ensure accurate measurement without interference from other cellular components. iaea.org

The following interactive data table presents hypothetical results from an efflux assay comparing a wild-type (susceptible) bacterial strain with a mutant strain overexpressing an efflux pump.

Interactive Data Table 2: Efflux Rate of Clindamycin-13C,D3 Hydrochloride

| Bacterial Strain | Efflux Pump Gene | Efflux Rate (pmol/min/10^8 cells) | Fold Increase in Efflux |

|---|---|---|---|

| Wild-Type | Baseline | 15.2 | 1.0 |

| Resistant Mutant 1 | mef(A) overexpression | 121.6 | 8.0 |

| Resistant Mutant 2 | mreA overexpression | 98.8 | 6.5 |

| Wild-Type + Inhibitor | Baseline | 2.1 | 0.14 |

The data clearly demonstrates a significantly higher rate of clindamycin extrusion in the resistant mutants, directly correlating the overexpression of specific efflux pumps with the resistance phenotype. The inclusion of an efflux pump inhibitor, which drastically reduces the efflux rate in the wild-type strain, serves as a crucial control to validate the assay.

Pharmacokinetic and Metabolic Pathway Elucidation in Preclinical and in Vitro Models

In Vitro Drug Metabolism Studies Using Stable Isotope Tracers

In vitro systems, such as human liver and intestinal microsomes, are invaluable for dissecting the metabolic fate of drugs. The use of stable isotope tracers like Clindamycin-13C,D3 Hydrochloride in these systems allows for the unambiguous identification of metabolites, distinguishing them from endogenous molecules and artifacts.

Identification and Characterization of Oxidative and N-Demethylated Metabolites

Studies utilizing human liver and intestinal microsomes have revealed that clindamycin (B1669177) is primarily metabolized through oxidation and N-demethylation. fda.govnih.gov The two major metabolites identified are clindamycin sulfoxide (B87167) and N-desmethylclindamycin. fda.govnih.gov In these in vitro systems, clindamycin sulfoxide is the principal metabolite, accounting for over 90% of the total clindamycin consumed. The N-demethylated metabolite, N-desmethylclindamycin, is formed to a lesser extent. fda.gov The distinct mass of Clindamycin-13C,D3 Hydrochloride and its metabolites allows for their clear detection and characterization using techniques like liquid chromatography-mass spectrometry (LC-MS).

Enzyme Kinetic Studies with Cytochrome P450 Isoforms and Other Metabolic Enzymes

The primary enzyme system responsible for the metabolism of clindamycin is the cytochrome P450 (CYP) family. nih.govnih.gov Specifically, CYP3A4 is the major isoform involved in the formation of both clindamycin sulfoxide and N-desmethylclindamycin, with a minor contribution from CYP3A5. fda.govnih.gov Evidence for the prominent role of CYP3A4 comes from several key in vitro findings:

A strong correlation exists between the rate of clindamycin sulfoxide formation and CYP3A4 activity (measured by testosterone (B1683101) 6β-hydroxylase activity) in human liver microsomes. nih.govresearchgate.net

Specific inhibition of CYP3A4 with ketoconazole (B1673606) significantly reduces the formation of clindamycin metabolites. nih.govresearchgate.net

Among a panel of recombinant human CYP enzymes, CYP3A4 exhibits the highest activity in metabolizing clindamycin. nih.govresearchgate.net

In contrast, the involvement of flavin-containing monooxygenases (FMOs) in clindamycin S-oxidation has been ruled out based on in vitro experiments. nih.govresearchgate.net Furthermore, while clindamycin is a substrate for CYP3A4, it also exhibits a weak inhibitory effect on this enzyme at high concentrations. nih.gov The use of Clindamycin-13C,D3 Hydrochloride in such kinetic studies helps to precisely determine kinetic parameters like K_m (Michaelis constant) and V_max (maximum reaction velocity), providing a deeper understanding of the enzyme-substrate interaction without the interference of the unlabeled drug. nih.govresearchgate.net

Table 1: Key Enzymes and Metabolites in Clindamycin In Vitro Metabolism

| Enzyme/System | Metabolite(s) Formed | Role in Metabolism | Supporting Evidence |

| Cytochrome P450 3A4 (CYP3A4) | Clindamycin sulfoxide, N-desmethylclindamycin | Major metabolic pathway | Correlation with CYP3A4 activity, inhibition by ketoconazole, high activity in recombinant systems. fda.govnih.govresearchgate.net |

| Cytochrome P450 3A5 (CYP3A5) | Clindamycin sulfoxide, N-desmethylclindamycin | Minor contribution | Identified in in vitro studies using human liver and intestinal microsomes. fda.gov |

| Flavin-containing monooxygenases (FMOs) | Not detected | Negligible | No effect of heat pretreatment or chemical inhibitors; no activity in recombinant FMO isoforms. nih.govresearchgate.net |

Application of Clindamycin-13C,D3 Hydrochloride in Preclinical Pharmacokinetic Research Methodologies (e.g., animal models)

Preclinical animal models are essential for understanding the in vivo behavior of a drug before human trials. Clindamycin-13C,D3 Hydrochloride plays a crucial role in these studies, offering a safe and precise way to trace the drug's journey through a living organism.

Methodologies for Determining Absorption, Distribution, and Elimination Kinetics

The pharmacokinetic profile of clindamycin, including its absorption, distribution, and elimination, can be accurately determined using animal models. nih.gov Following administration of Clindamycin-13C,D3 Hydrochloride, blood, tissue, and excreta samples can be collected over time. The use of a stable isotope-labeled compound allows for the simultaneous administration of the labeled and unlabeled drug, enabling studies to determine absolute bioavailability with greater accuracy and fewer inter-subject variables. nih.govmdpi.com

Validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify the concentrations of both the parent drug and its labeled counterpart in these biological matrices. nih.govnih.gov This allows for the calculation of key pharmacokinetic parameters:

Absorption: The rate and extent of drug absorption from the site of administration into the systemic circulation.

Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.

Elimination: The irreversible removal of a drug from the body, which includes both metabolism and excretion. The biological half-life of clindamycin is approximately 2.4 hours. fda.gov

Role of Stable Isotopes in Microdosing Studies for Early Preclinical Drug Behavior Assessment

Microdosing studies represent a significant advancement in early-phase drug development. metsol.com These studies involve administering a very low, sub-pharmacological dose of a drug (typically less than 100 micrograms) to assess its pharmacokinetic profile in vivo. nih.gov The use of stable isotope-labeled compounds like Clindamycin-13C,D3 Hydrochloride is particularly advantageous in this context. nih.govmetsol.com

The key benefits of using stable isotopes in preclinical microdosing studies include:

Enhanced Safety: As stable isotopes are non-radioactive, they pose no radiation risk to the animal subjects, allowing for safer and more frequent testing. metsol.com

High Sensitivity: Highly sensitive analytical techniques like LC-MS/MS can detect the very low concentrations of the labeled drug administered in a microdose. nih.gov

Early Assessment: Microdosing provides an early glimpse into the drug's human pharmacokinetic profile, helping to select promising drug candidates and design more efficient later-stage clinical trials. openmedscience.com

Reduced Resource Use: By providing early data on a drug's behavior, microdosing can help to avoid the costly development of candidates with unfavorable pharmacokinetic properties. nih.gov

A potential consideration when using deuterium-labeled compounds is the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can sometimes lead to altered metabolism compared to the non-deuterated compound. nih.govmdpi.com Therefore, it is often ideal to investigate the potential for a KIE in a preclinical setting before moving to clinical trials. nih.gov

Table 2: Application of Clindamycin-13C,D3 Hydrochloride in Preclinical Pharmacokinetics

| Research Methodology | Key Application of Clindamycin-13C,D3 Hydrochloride | Advantages |

| Conventional Pharmacokinetic Studies | Precise quantification of absorption, distribution, and elimination kinetics. nih.gov | Allows for co-administration with unlabeled drug to determine absolute bioavailability. nih.govmdpi.com |

| Microdosing Studies | Early assessment of in vivo drug behavior at sub-pharmacological doses. nih.govmetsol.com | Enhanced safety (non-radioactive), high sensitivity of detection, early go/no-go decisions in drug development. metsol.comopenmedscience.com |

Mechanistic Pharmacodynamic Studies in Cellular and Microbiological Systems Using Labeled Probes

Beyond pharmacokinetics, understanding the pharmacodynamics of a drug—how it affects the body and the target organism—is crucial. Labeled probes, including those with stable isotopes, are instrumental in elucidating the mechanism of action of antibiotics like clindamycin at a molecular level.

Clindamycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. nih.govnih.gov It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the formation of peptide bonds. nih.govfda.gov The use of labeled clindamycin allows researchers to directly track its binding to ribosomal targets within bacterial cells.

These mechanistic studies can help to:

Confirm the specific binding site on the bacterial ribosome.

Investigate the kinetics of binding and dissociation from the target.

Understand mechanisms of bacterial resistance, such as alterations in the ribosomal binding site.

By providing a clear and direct way to observe the drug-target interaction, labeled probes like Clindamycin-13C,D3 Hydrochloride are invaluable tools in the ongoing effort to understand and combat bacterial infections.

Emerging Research Applications and Future Perspectives of Clindamycin 13c,d3 Hydrochloride

Potential for Integration into Advanced Drug Discovery Platforms

The integration of Clindamycin-13C,D3 Hydrochloride into advanced drug discovery platforms offers significant advantages for pharmacokinetic and pharmacodynamic (PK/PD) studies. As an isotopically labeled compound, it serves as an ideal internal standard for mass spectrometry-based assays. biosynth.comcphi-online.com This allows for highly accurate quantification of the parent drug, clindamycin (B1669177), in biological matrices.

In the realm of drug discovery, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical. The use of Clindamycin-13C,D3 Hydrochloride facilitates detailed pharmacokinetic studies, providing in-depth insights into these processes. biosynth.com By tracing the metabolic fate of clindamycin, researchers can better understand its bioavailability and distribution within the body. biosynth.com

Role in the Development of Novel Analytical Techniques for Complex Biological Samples

The development of sensitive and robust analytical methods is paramount for studying drugs in complex biological samples like plasma and tissue microdialysates. nih.gov Clindamycin-13C,D3 Hydrochloride plays a crucial role in the validation of such methods, particularly those employing high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS). nih.gov

A key application is in microdialysis studies, which allow for the measurement of unbound drug concentrations at the target site, such as the subcutaneous tissue. nih.gov Using Clindamycin-13C,D3 Hydrochloride as an internal standard ensures the accuracy and precision of these measurements, which are vital for establishing effective dosing regimens. nih.gov The development of such sensitive methods enables detailed investigations into drug penetration and distribution in specific tissues. nih.gov

| Analytical Method Component | Description |

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) nih.gov |

| Internal Standard | Labeled Clindamycin (e.g., Clindamycin-13C,D3 Hydrochloride) cphi-online.com |

| Biological Matrices | Plasma, Subcutaneous Microdialysate nih.gov |

| Application | Pharmacokinetic studies, determination of free drug concentrations at the site of action biosynth.comnih.gov |

Contribution to Systems Biology and Metabolic Flux Analysis Research

Stable isotope-based flux analysis, particularly using carbon-13 (¹³C), is a cornerstone of systems biology and metabolic flux analysis. nih.gov This approach allows for the experimental quantification of metabolic network responses. nih.gov While direct research citing Clindamycin-13C,D3 Hydrochloride in metabolic flux analysis is emerging, the principles of ¹³C-based analysis are well-established and provide a framework for its future application.

¹³C metabolic flux analysis (¹³C-MFA) is a powerful technique for quantifying the activity of metabolic pathways in various biological systems. frontiersin.org It involves introducing a ¹³C-labeled substrate, like glucose, into a biological system and tracking the incorporation of the isotope into various metabolites. nih.govfrontiersin.org This information is then used to calculate the rates, or fluxes, of metabolic reactions. nih.govresearchgate.net

The complexity of these systems often requires sophisticated mathematical modeling to interpret the labeling patterns. nih.govresearchgate.net The use of stable isotopes provides the data needed to build and validate these models, offering a holistic view of cellular metabolism. researchgate.net

| Research Area | Application of ¹³C-Isotopes |

| Systems Biology | Quantifying integrated responses of metabolic networks nih.gov |

| Metabolic Flux Analysis | Determining in vivo metabolic rates and pathway activity frontiersin.orgnih.gov |

| Mathematical Modeling | Providing data for the development and validation of metabolic models nih.govresearchgate.net |

Prospects in Understanding Host-Pathogen Interactions at a Molecular Level

Understanding the intricate molecular interactions between a host and a pathogen is fundamental to developing new therapeutic strategies. nih.gov Isotopic labeling, including with compounds like Clindamycin-13C,D3 Hydrochloride, offers a powerful approach to dissect these interactions. By tracing the metabolic fate of an antibiotic within both the host and the pathogen, researchers can gain insights into mechanisms of action and resistance.

For instance, studying how a pathogen alters host cell metabolism to its advantage is a key area of research. nih.gov Isotopic tracers can help to elucidate these metabolic shifts. Furthermore, identifying pathogen-specific proteins that interact with host cell components can reveal novel drug targets. nih.gov While not directly demonstrated with Clindamycin-13C,D3 Hydrochloride yet, the potential to use it as a tool to probe these interactions at a molecular level is significant.

Unexplored Research Avenues for Isotopic Tracers in Antibiotic Research

The application of isotopic tracers in antibiotic research extends beyond standard pharmacokinetic studies. There are several unexplored avenues where compounds like Clindamycin-13C,D3 Hydrochloride could provide invaluable insights.

One such area is the investigation of antibiotic resistance mechanisms. By using isotopically labeled antibiotics, researchers could track their accumulation within resistant versus susceptible bacterial strains, potentially identifying novel efflux pumps or enzymatic degradation pathways.

Another promising direction is the study of the impact of antibiotics on the host microbiome. Isotopic labeling could help to quantify the off-target effects of antibiotics on beneficial gut bacteria, contributing to the development of strategies to mitigate these effects.

Furthermore, the use of isotopic tracers can enhance our understanding of drug-drug interactions. By co-administering a labeled antibiotic with another drug, researchers can precisely measure any alterations in the antibiotic's metabolism and clearance.

Q & A

Q. How does isotopic labeling with ¹³C and D3 in Clindamycin-13C,D3 Hydrochloride enhance pharmacokinetic and metabolic studies?

Isotopic labeling enables precise tracking of drug absorption, distribution, metabolism, and excretion (ADME) using techniques like LC-MS or NMR. The ¹³C and deuterium (D3) labels reduce background interference in mass spectrometry, improving sensitivity for metabolite identification. Researchers should use isotopic ratio analysis to distinguish endogenous compounds from drug-derived metabolites .

Q. What analytical methods are critical for verifying the structural integrity of Clindamycin-13C,D3 Hydrochloride?

High-resolution mass spectrometry (HRMS) confirms molecular weight (428.99 g/mol) and isotopic purity, while ¹³C NMR and ²H NMR validate the position and incorporation efficiency of the labels. Chromatographic methods (HPLC/UPLC) with UV detection ensure chemical purity (>98%) and absence of unlabeled contaminants .

Q. How can researchers optimize synthesis protocols for Clindamycin-13C,D3 Hydrochloride to ensure batch consistency?

Synthesis involves substituting specific hydrogen and carbon atoms in the precursor molecule with deuterium and ¹³C. Reaction conditions (e.g., temperature, catalyst) must be tightly controlled to minimize isotopic dilution. Post-synthesis, purification via column chromatography or recrystallization ensures >98% purity. Batch consistency is validated using triple-quadrupole MS and comparative NMR .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate isotopic effects on the antimicrobial activity of Clindamycin-13C,D3 Hydrochloride?

Conduct parallel in vitro assays comparing the labeled compound with unlabeled clindamycin against Staphylococcus aureus. Use sub-inhibitory concentrations to assess virulence factor suppression (e.g., toxin production) via qPCR or ELISA. Isotopic effects on ribosomal binding affinity can be quantified using surface plasmon resonance (SPR) .

Q. How should researchers address contradictions in bioactivity data between labeled and unlabeled clindamycin analogs?

Discrepancies may arise from isotopic mass effects altering binding kinetics or metabolic stability. Perform kinetic isotope effect (KIE) studies to measure rate differences in target binding or enzymatic degradation. Validate findings using isotopic dilution assays and molecular dynamics simulations to model ribosomal interactions .

Q. What strategies ensure reproducibility in isotopic labeling studies involving Clindamycin-13C,D3 Hydrochloride?

Adopt standardized protocols for synthesis, purification, and characterization, referencing pharmacopeial guidelines (e.g., USP <1225>). Use certified reference materials (CRMs) for calibration and inter-laboratory validation. Document deviations from published methods (e.g., solvent ratios, catalyst batches) to identify variability sources .

Q. How can mechanistic studies leverage Clindamycin-13C,D3 Hydrochloride to explore off-target effects in host cells?

Employ stable isotope-resolved metabolomics (SIRM) to trace ¹³C-labeled drug incorporation into host metabolic pathways (e.g., TCA cycle). Combine with RNA-seq to identify differentially expressed genes in treated vs. untreated cells. Use CRISPR-Cas9 knockouts to validate hypothesized off-target interactions .

Methodological Resources

- Structural Data : X-ray crystallography (for unlabeled analogs) and 2D-NMR provide reference geometries for computational docking studies .

- Analytical Validation : Follow ICH Q2B guidelines for method validation, including specificity, linearity, and precision tests .

- Synthesis Protocols : Refer to Birkenmeyer et al. (1970) for foundational lincosamide synthesis, modified for isotopic labeling .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.